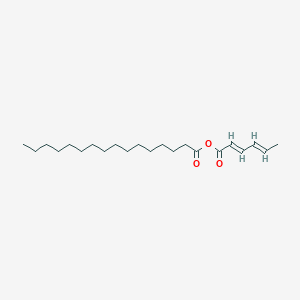

Hexa-2,4-dienoic palmitic anhydride

Description

Hexa-2,4-dienoic palmitic anhydride is a synthetic anhydride derived from hexa-2,4-dienoic acid (sorbic acid, CAS 110-44-1) and palmitic acid (a C16 saturated fatty acid). Hexa-2,4-dienoic acid is a conjugated dienoic acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.1 g/mol . It is classified under GHS as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335) . Its anhydride form likely retains these hazards while introducing additional reactivity due to the anhydride functional group and the hydrophobic palmitic chain.

Structurally, this compound combines the conjugated diene system of sorbic acid with the long alkyl chain of palmitic acid, making it suitable for applications in polymer chemistry, surfactants, or hydrophobic coatings. The conjugated double bonds may enable Diels-Alder reactions or selective hydrogenation, as observed in the parent acid .

Properties

CAS No. |

21146-90-7 |

|---|---|

Molecular Formula |

C22H38O3 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

[(2E,4E)-hexa-2,4-dienoyl] hexadecanoate |

InChI |

InChI=1S/C22H38O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-20-22(24)25-21(23)19-17-6-4-2/h4,6,17,19H,3,5,7-16,18,20H2,1-2H3/b6-4+,19-17+ |

InChI Key |

OOTYTVGIZQBKNB-PQYGLYHWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(=O)/C=C/C=C/C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(=O)C=CC=CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of hexa-2,4-dienoic palmitic anhydride typically involves the reaction of hexa-2,4-dienoic acid with palmitic acid under anhydrous conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexa-2,4-dienoic palmitic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride back to its parent acids.

Substitution: Nucleophilic substitution reactions can occur at the ester or anhydride sites, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexa-2,4-dienoic palmitic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexa-2,4-dienoic palmitic anhydride involves its ability to react with nucleophiles, such as amino groups in proteins or hydroxyl groups in lipids. This reactivity allows it to form covalent bonds with these biomolecules, potentially altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares hexa-2,4-dienoic palmitic anhydride with analogous anhydrides and related compounds:

Reactivity and Stability

- This compound: The conjugated diene system may participate in cycloaddition reactions (e.g., Diels-Alder), while the anhydride group enables nucleophilic acyl substitutions. The palmitic chain enhances hydrophobicity but may reduce solubility in polar solvents. Combustible, similar to the parent acid .

- Maleic anhydride : Reacts readily with diols in polyester synthesis. Electron-deficient double bond facilitates copolymerization .

- Acetic anhydride : Rapid acetylation of alcohols and amines; highly corrosive and moisture-sensitive.

Research Findings

- Selective Hydrogenation: Hexa-2,4-dienoic acid undergoes selective hydrogenation of the α,β double bond using RhCl catalysts . Its anhydride derivative may exhibit similar selectivity, useful in fine chemical synthesis.

- Biological Activity : Sorbic acid (parent compound) is a widely used antimicrobial agent . The anhydride form could serve as a slow-release preservative in hydrophobic matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.